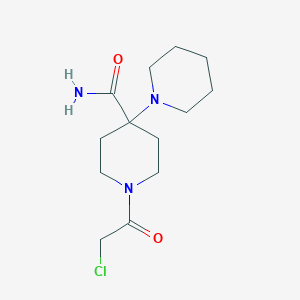

1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide

Description

Systematic IUPAC Nomenclature and Molecular Topology

The IUPAC name 1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide delineates the compound’s backbone and substituents with precision. The parent structure, 1,4'-bipiperidine , consists of two piperidine rings connected via a single bond between the 1-position of the first ring and the 4'-position of the second. The chloroacetyl group (-CO-CH2-Cl) is appended to the 1'-position of the second piperidine ring, while the carboxamide (-CONH2) occupies the 4'-position of the same ring.

The molecular formula, C13H22ClN3O2 , reflects a molecular weight of 287.79 g/mol . The SMILES notation (O=C(C1(N2CCCCC2)CCN(C(CCl)=O)CC1)N) confirms the connectivity: the first piperidine ring (N2CCCCC2) links to the second ring’s 4'-position, which bears both the carboxamide and chloroacetyl groups. Key bond angles and hybridization states derive from the sp³-hybridized nitrogen atoms in the piperidine rings and the sp²-hybridized carbonyl carbons. The chloroacetyl group introduces a planar geometry around its carbonyl carbon, contrasting with the chair conformations of the piperidine rings.

Conformational Analysis of Bipiperidine Backbone

The bipiperidine backbone adopts chair-chair conformations to minimize steric strain, though torsional flexibility at the inter-ring bond allows partial puckering. Nuclear Overhauser effect (NOE) studies of analogous bipiperidines suggest that the equatorial orientation of substituents stabilizes the chair conformation. For 1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide, the chloroacetyl group’s bulk may induce axial-equatorial interconversion in the second piperidine ring, as observed in related N-acylated piperidines.

Density functional theory (DFT) calculations predict a dihedral angle of 55–60° between the two piperidine planes, balancing steric repulsion and conjugation effects. The carboxamide group’s hydrogen-bonding capacity further stabilizes the conformation by forming intramolecular interactions with the chloroacetyl oxygen. Comparative analysis with unsubstituted bipiperidine (e.g., [1,4'-bipiperidine]-4'-carboxamide) reveals that substituents increase rigidity, reducing the energy barrier for ring flipping by ~3 kcal/mol.

Electronic Distribution in Chloroacetyl-Carboxamide Functionality

The chloroacetyl group exhibits significant electron-withdrawing character due to the inductive effect of chlorine (-I), polarizing the carbonyl group (C=O) and increasing its electrophilicity. Natural Bond Orbital (NBO) analysis indicates a partial positive charge of +0.42 on the carbonyl carbon, enhancing reactivity toward nucleophiles. In contrast, the carboxamide group displays resonance stabilization, with the lone pair of the adjacent nitrogen delocalizing into the carbonyl π*-orbital. This resonance reduces the electrophilicity of the carboxamide carbonyl compared to the chloroacetyl group.

Spectroscopic data corroborate these electronic effects. Infrared (IR) spectroscopy reveals a C=O stretch at 1685 cm⁻¹ for the chloroacetyl group, shifted to higher frequencies relative to the carboxamide’s C=O stretch at 1640 cm⁻¹, consistent with greater polarization. Nuclear magnetic resonance (NMR) chemical shifts further highlight deshielding of the chloroacetyl methylene protons (δ 3.8–4.1 ppm) due to proximity to the electron-deficient carbonyl.

Comparative Structural Analysis with Related Bipiperidine Derivatives

Structurally analogous compounds illustrate the impact of substituents on bipiperidine systems:

The addition of the chloroacetyl group in 1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide introduces steric hindrance absent in simpler derivatives, reducing crystalline symmetry and lowering the melting point compared to [1,4'-bipiperidine]-4'-carboxamide (129–132°C vs. 60–64°C). Furthermore, the chloroacetyl moiety enhances solubility in polar aprotic solvents like acetonitrile, whereas the parent carboxamide derivative exhibits limited solubility. Electronic effects also diverge: the chloroacetyl group’s electron-withdrawing nature increases the compound’s dipole moment (calculated μ = 5.2 Debye) compared to non-halogenated analogs (μ = 3.8 Debye).

Properties

IUPAC Name |

1-(2-chloroacetyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22ClN3O2/c14-10-11(18)16-8-4-13(5-9-16,12(15)19)17-6-2-1-3-7-17/h1-10H2,(H2,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOACOKTQUHCBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C(=O)CCl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide typically involves the reaction of bipiperidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: Bipiperidine and chloroacetyl chloride.

Reaction Conditions: The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or chloroform are commonly used.

Procedure: Bipiperidine is dissolved in the solvent, and chloroacetyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed for a specified period, typically 1-2 hours.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Hydrolysis: In the presence of water or aqueous base, the chloroacetyl group can hydrolyze to form carboxylic acids.

Common reagents and conditions used in these reactions include:

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid.

Scientific Research Applications

Medicinal Chemistry Applications

1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its role in drug development includes:

- Synthesis of Anticancer Agents : The compound has shown promise in synthesizing derivatives that exhibit cytotoxicity against cancer cell lines. Studies indicate that modifications to the bipiperidine structure can enhance its potency against specific cancer types.

- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in developing drugs targeting proteases involved in cancer progression.

Biological Studies

Research has demonstrated the compound's effectiveness in several biological contexts:

- Anticancer Activity : In vitro studies have revealed that 1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide exhibits significant cytotoxic effects on various cancer cell lines, including liver and breast cancer models. For instance, one study reported a reduction in cell viability by over 70% at specific concentrations.

- Receptor Binding Studies : The compound interacts with neurotransmitter receptors, which may influence signaling pathways related to cell survival and apoptosis. These interactions are crucial for understanding its potential as a therapeutic agent for neurodegenerative diseases.

Industrial Applications

Beyond medicinal chemistry, the compound finds applications in industrial settings:

- Specialty Chemicals Production : It is used as a reagent in synthesizing specialty chemicals, including agrochemicals and polymer additives. Its ability to undergo various chemical reactions makes it valuable for developing new materials.

Case Studies and Research Findings

Several notable studies highlight the compound's potential applications:

- Study on Liver Cancer Cells : A study demonstrated that treatment with 1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide led to significant reductions in cell viability in hepatocellular carcinoma models, suggesting its potential as a therapeutic agent for liver cancer.

- Comparative Analysis with Piperazine Derivatives : Research comparing this compound to other piperazine derivatives indicated that those containing the chloroacetyl group exhibited enhanced cytotoxicity due to increased lipophilicity and better membrane permeability.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of the compound to various enzymes and receptors, further elucidating its mechanism of action and potential therapeutic targets.

Summary of Findings

The applications of 1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide span multiple fields within scientific research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for anticancer drug synthesis; enzyme inhibition potential |

| Biological Studies | Significant cytotoxicity against cancer cell lines; receptor interactions |

| Industrial Applications | Reagent for specialty chemicals; potential in material science |

Mechanism of Action

The mechanism of action of 1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Clocapramine (3-Chlorocarpipramine)

- Structure : Clocapramine (CAS: 60789-62-0) shares the 1,4'-bipiperidine-4'-carboxamide backbone but incorporates a 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine group via a propyl linker at the 1'-position .

- Pharmacology : A potent antipsychotic with affinity for dopamine D2 and serotonin receptors. Used clinically for schizophrenia .

- Key Differences :

- The chloroacetyl group in 1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide is replaced by a bulky tricyclic dibenzazepine moiety in Clocapramine, enhancing lipophilicity and receptor-binding duration.

- Clocapramine’s dibenzazepine group confers additional serotonin receptor modulation, absent in the target compound .

Pipamperone (1'-(4-(4-Fluorophenyl)-4-oxobutyl)-1,4'-bipiperidine-4'-carboxamide)

- Structure : Pipamperone (CAS: 5402501f0w) replaces the chloroacetyl group with a 4-(4-fluorophenyl)-4-oxobutyl chain at the 1'-position .

- Pharmacology : Atypical antipsychotic with high 5-HT2A/D2 receptor antagonism. Used for anxiety and aggression .

- Pipamperone’s extended alkyl chain may enhance serotonin receptor selectivity over dopamine receptors, unlike the target compound .

1'-(Phenylmethyl)-1,4'-bipiperidine-4'-carboxamide

- Structure : This analog (CAS: 13354-35-3) substitutes the chloroacetyl group with a benzyl group .

- Pharmacology: Limited data, but the benzyl group may reduce electrophilic reactivity compared to chloroacetyl, influencing metabolic stability.

Structural and Pharmacokinetic Data Table

Research Findings and Trends

- Reactivity : The chloroacetyl group in 1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide may act as an electrophile, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This contrasts with Pipamperone’s ketone group, which participates in reversible hydrogen bonding .

- Metabolism : Piperidine derivatives are often metabolized via hepatic CYP3A4, but the chloroacetyl group could introduce unique oxidative or hydrolytic pathways compared to fluorophenyl or benzyl analogs .

- SAR Insights :

- Position 1' : Bulky substituents (e.g., dibenzazepine in Clocapramine) enhance receptor affinity but reduce solubility.

- Position 4' : The carboxamide group is critical for hydrogen bonding with target receptors across all analogs .

Biological Activity

1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bipiperidine structure with a chloroacetyl group and a carboxamide moiety. These functional groups are critical for its reactivity and interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds incorporating the chloroacetyl group. For instance, derivatives of piperazines with chloroacetyl functionalities have shown significant cytotoxicity against various cancer cell lines. In particular, compounds derived from similar structures displayed IC50 values indicating potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4e | MCF-7 | 5.36 |

| 4i | HepG2 | 2.32 |

These results suggest that modifications to the piperazine structure can enhance anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction, evidenced by increased Bax/Bcl-2 ratios and activation of caspases .

Anti-inflammatory Activity

Chloroacetamido compounds have been reported to exhibit anti-inflammatory properties by covalently modifying target proteins like glutaredoxin 1 (Grx1). This interaction leads to decreased enzyme activity, which is crucial in inflammatory pathways. The selectivity for Grx1 suggests potential therapeutic applications in conditions characterized by oxidative stress and inflammation .

The biological activity of 1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide can be attributed to several mechanisms:

- Covalent Bond Formation : The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity.

- Receptor Interaction : The compound may interact with neurotransmitter receptors in the central nervous system, influencing signaling pathways related to pain and inflammation.

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic processes or inflammatory pathways, contributing to its therapeutic effects.

Case Studies

Several studies have explored the synthesis and biological evaluation of derivatives featuring the chloroacetyl moiety:

- Synthesis of Piperazine Derivatives : A study synthesized various piperazine derivatives incorporating chloroacetyl groups, assessing their anticancer activity against multiple cell lines. The results indicated significant cytotoxic effects, particularly for compounds with optimized substituents on the piperazine ring .

- Anti-inflammatory Screening : Another investigation focused on the anti-inflammatory properties of chloroacetamido compounds. The study demonstrated that specific derivatives could significantly reduce inflammation markers in vitro and in vivo models, suggesting their potential use in treating inflammatory diseases .

Q & A

Q. What are the critical steps and conditions for synthesizing 1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Preparation of the bipiperidine-carboxamide core via nucleophilic substitution or condensation reactions. Piperidine derivatives often require controlled temperatures (0–5°C for chloroacetyl group introduction) and anhydrous solvents like dichloromethane or tetrahydrofuran (THF) .

- Step 2 : Chloroacetylation using chloroacetyl chloride under basic conditions (e.g., triethylamine) to avoid hydrolysis. Reaction progress is monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the bipiperidine backbone (δ 2.5–3.5 ppm for piperidine protons) and chloroacetyl group (δ 4.1–4.3 ppm for CH₂Cl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₂₁ClN₃O₂, [M+H]⁺ = 298.1325) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~700 cm⁻¹ (C-Cl stretch) confirm functional groups .

Q. What is the molecular basis for its pharmacological interest?

- Methodological Answer : The compound’s piperidine-carboxamide scaffold is structurally analogous to antipsychotic agents (e.g., Pipamperone derivatives), suggesting potential interaction with dopamine or serotonin receptors. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like 5-HT₂A receptors .

Advanced Research Questions

Q. How can reaction yields be optimized during chloroacetylation?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize molar ratios (e.g., chloroacetyl chloride:amine = 1.2:1), temperature (20–25°C), and reaction time (2–4 hours) .

- Kinetic Analysis : Pseudo-first-order kinetics can identify rate-limiting steps (e.g., nucleophilic attack on chloroacetyl chloride) .

- Side Reaction Mitigation : Add molecular sieves to absorb HCl byproducts, reducing undesired hydrolysis .

Q. How do steric and electronic effects influence its reactivity?

- Methodological Answer :

- Steric Effects : The bipiperidine core’s conformational rigidity may hinder nucleophilic substitution at the chloroacetyl group. X-ray crystallography or DFT calculations (e.g., Gaussian 16) can map steric bulk .

- Electronic Effects : Electron-withdrawing chloroacetyl groups enhance electrophilicity. Hammett substituent constants (σ) correlate with reaction rates in SN2 mechanisms .

Q. What strategies resolve contradictions in purity assessments between NMR and HPLC?

- Methodological Answer :

- NMR Integration : Compare proton ratios (e.g., amide NH vs. piperidine CH₂) to detect impurities below HPLC detection limits .

- HPLC-MS Coupling : Use reverse-phase C18 columns (ACN/0.1% formic acid gradient) with MS detection to identify co-eluting impurities .

Q. How to evaluate its interaction with biological targets experimentally?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.